molecular formula C22H19N5O4S B12201370 ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate

ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B12201370
M. Wt: 449.5 g/mol
InChI Key: NAOCKEBQGBSMLE-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a tetrazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .

Scientific Research Applications

Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a tetrazole moiety, and a phenyl group, which confer specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Ethyl 4-phenyl-2-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly focusing on its antibacterial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. The initial steps include the formation of the tetrazole ring and subsequent coupling reactions to form the final product. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Synthesis Overview

  • Formation of Tetrazole : The tetrazole moiety is synthesized through a reaction involving sodium azide and appropriate phenolic precursors.
  • Coupling Reaction : The ethyl thiophene carboxylate is coupled with the tetrazole derivative under basic conditions.
  • Purification : The final product is purified using column chromatography.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Concentration (μg/mL)
Escherichia coli 15 ± 250
Staphylococcus aureus 13 ± 250
Pseudomonas aeruginosa 10 ± 250

The results indicate that the compound exhibits a dose-dependent antibacterial effect, with higher concentrations leading to larger zones of inhibition.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to leakage of cellular contents.

Case Studies

A study conducted by Siddiqa et al. (2020) evaluated various synthesized thiophene derivatives, including this compound), against multiple bacterial strains. The study reported that this compound demonstrated superior antibacterial activity compared to standard antibiotics like Oxytetracycline .

Another research effort focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in the phenoxy and tetrazole groups significantly influenced biological activity. These findings suggest that further structural optimization could enhance efficacy .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-2-30-22(29)20-18(15-6-4-3-5-7-15)13-32-21(20)24-19(28)12-31-17-10-8-16(9-11-17)27-14-23-25-26-27/h3-11,13-14H,2,12H2,1H3,(H,24,28)

InChI Key

NAOCKEBQGBSMLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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